molecular formula C12H14ClNO2 B2409776 Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate CAS No. 2418726-31-3

Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate

Cat. No.: B2409776
CAS No.: 2418726-31-3
M. Wt: 239.7
InChI Key: RWNVQYMCXAFCNV-UHFFFAOYSA-N
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Description

Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate is a chemical compound with the molecular formula C12H14ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a cyclobutane ring attached to a carboxylate group and a chloropyridinyl moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate typically involves the reaction of 6-chloropyridine-3-carboxaldehyde with cyclobutanone in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of catalysts such as palladium or other transition metals to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyridinyl moiety can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclobutane ring may also play a role in stabilizing the compound’s structure and enhancing its reactivity .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-11(15)12(5-2-6-12)7-9-3-4-10(13)14-8-9/h3-4,8H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNVQYMCXAFCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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